molecular formula C28H25ClF3N7O2 B1684430 Nilotinib CAS No. 923288-90-8

Nilotinib

Cat. No. B1684430
M. Wt: 584 g/mol
InChI Key: YCBPQSYLYYBPDW-UHFFFAOYSA-N
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Patent
US08163904B2

Procedure details

A 1 L, 4-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, heating/cooling capacity, and an addition funnel was charged in sequence with 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base (10 g), methanol (250 mL), and 37% hydrochloric acid (1.85 g) under nitrogen purge. The mixture was heated to 42-50° C. and stirred for an additional 15 minutes. The resulting solution was filtered through a polypropylene pad, while maintaining the batch temperature above 40° C. The clear solution was transferred under nitrogen atmosphere to another 1 L, 4-neck, and round-bottom flask equipped with a mechanical stirrer, a thermometer, and heating/cooling capacity. The batch was stirred and cooled to 30° C. over a period of 30 minutes. Seeds (20 mg) were added at this temperature, and the batch was cooled to 23° C. over a period of 45 minutes. The batch was stirred for an additional 3 hours to obtain a thick white suspension. The suspension was cooled to −10° C. over a period of 1.5 hours and stirred for an additional 30 minutes. Any solid was collected by filtration and rinsed with cold (−10° C.) methanol (20 mL). The solid was dried at 50-55° C./10-20 torr for 8-16 hours to obtain 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide monohydrochloride monohydrate salt (9.8 g) as a white solid.

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:26]=[CH:25][C:5]([C:6]([NH:8][C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[C:11]([N:19]3[CH:23]=[C:22]([CH3:24])[N:21]=[CH:20]3)[CH:10]=2)=[O:7])=[CH:4][C:3]=1[NH:27][C:28]1[N:33]=[C:32]([C:34]2[CH:35]=[N:36][CH:37]=[CH:38][CH:39]=2)[CH:31]=[CH:30][N:29]=1.[ClH:40]>CO>[OH2:7].[ClH:40].[CH3:1][C:2]1[CH:26]=[CH:25][C:5]([C:6]([NH:8][C:9]2[CH:14]=[C:13]([C:15]([F:16])([F:17])[F:18])[CH:12]=[C:11]([N:19]3[CH:23]=[C:22]([CH3:24])[N:21]=[CH:20]3)[CH:10]=2)=[O:7])=[CH:4][C:3]=1[NH:27][C:28]1[N:33]=[C:32]([C:34]2[CH:35]=[N:36][CH:37]=[CH:38][CH:39]=2)[CH:31]=[CH:30][N:29]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1
Name
Quantity
1.85 g
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
46 (± 4) °C
Stirring
Type
CUSTOM
Details
stirred for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, 4-neck, round-bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a thermometer, heating/cooling capacity, and an addition funnel
CUSTOM
Type
CUSTOM
Details
purge
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered through a polypropylene pad
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the batch temperature above 40° C
CUSTOM
Type
CUSTOM
Details
4-neck, and round-bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a thermometer, and heating/cooling capacity
STIRRING
Type
STIRRING
Details
The batch was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C. over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Seeds (20 mg) were added at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
the batch was cooled to 23° C. over a period of 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The batch was stirred for an additional 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to obtain a thick white suspension
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to −10° C. over a period of 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Any solid was collected by filtration
WASH
Type
WASH
Details
rinsed with cold (−10° C.) methanol (20 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried at 50-55° C./10-20 torr for 8-16 hours
Duration
12 (± 4) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O.Cl.CC1=C(C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 177.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.